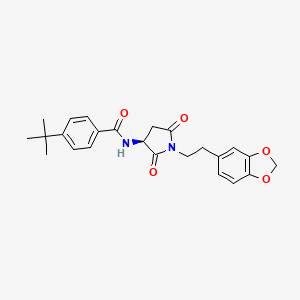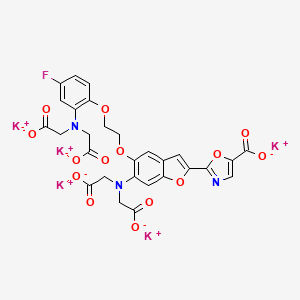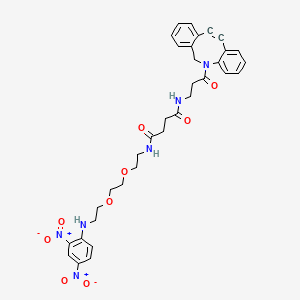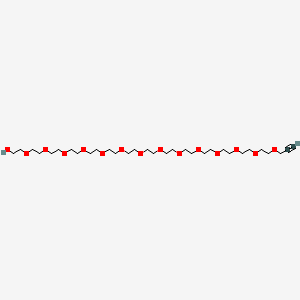
Bet-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bet-IN-16 is a bromodomain and extra-terminal (BET) inhibitor that demonstrates significant anticancer activity. It is particularly effective in impeding the growth of prostate cancer cells, with half-maximal inhibitory concentration (IC50) values of 0.043 μM for LNCaP cells and 0.034 μM for 22Rv1 cells . This compound is used primarily for research purposes and is not intended for human consumption .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-16 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of organic synthesis techniques to construct the bromodomain inhibitor scaffold .
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of small-molecule inhibitors. This includes large-scale organic synthesis, purification, and quality control to ensure the compound meets the required specifications for research use .
Analyse Des Réactions Chimiques
Types of Reactions
Bet-IN-16 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and analogs that retain the core bromodomain inhibitor structure. These products are often used to study the structure-activity relationship and optimize the compound’s efficacy .
Applications De Recherche Scientifique
Bet-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study bromodomain inhibition and its effects on gene expression.
Biology: Employed in cellular assays to investigate the role of BET proteins in cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in prostate cancer research.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize lead compounds .
Mécanisme D'action
Bet-IN-16 exerts its effects by inhibiting the bromodomain and extra-terminal (BET) proteins, specifically BRD4. BET proteins are epigenetic readers that recognize acetylated lysine residues on histones, facilitating the transcription of genes involved in cancer progression. By displacing BRD4 from super-enhancer regions, this compound disrupts the transcription of oncogenic genes, leading to reduced cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
BMS-986158: A potent BET inhibitor evaluated in clinical trials for its anticancer activity.
I-BET151: A selective BET inhibitor with demonstrated efficacy in preclinical cancer models.
Uniqueness of Bet-IN-16
This compound is unique due to its high potency and selectivity for BET proteins, particularly in prostate cancer cells. Its low IC50 values indicate strong inhibitory effects at low concentrations, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C31H25N5O3 |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,1-dipyridin-2-ylethyl)pyrrolo[3,2-b]pyridin-3-yl]benzoic acid |
InChI |
InChI=1S/C31H25N5O3/c1-19-28(20(2)39-35-19)23-16-25-29(34-17-23)24(21-10-12-22(13-11-21)30(37)38)18-36(25)31(3,26-8-4-6-14-32-26)27-9-5-7-15-33-27/h4-18H,1-3H3,(H,37,38) |
Clé InChI |
LLUTURRCWNCHPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)(C4=CC=CC=N4)C5=CC=CC=N5)C6=CC=C(C=C6)C(=O)O)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


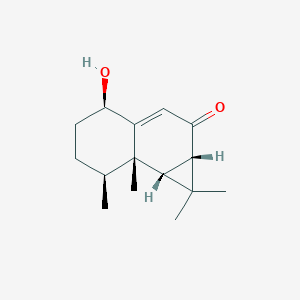
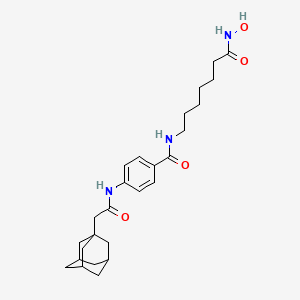
![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)


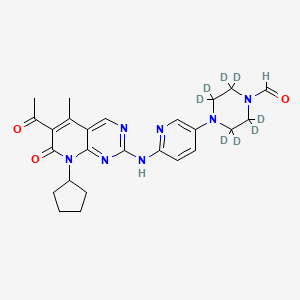
![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)

